molecular formula C13H18N2 B12634935 5-Methylspiro[indoline-3,4'-piperidine]

5-Methylspiro[indoline-3,4'-piperidine]

Cat. No.: B12634935
M. Wt: 202.30 g/mol
InChI Key: UWECUYOWNPNWRQ-UHFFFAOYSA-N
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Description

5-Methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its presence in various natural products and synthetic molecules with notable biological activities, particularly in the field of pharmacology and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the reaction of 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride under alkaline conditions to obtain its derivatives . Another approach involves the use of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate as a reactant in the preparation of bicyclic heteroaromatic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include benzenesulfonyl chloride for sulfonylation reactions under alkaline conditions . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzenesulfonyl chloride produces sulfonylated derivatives .

Scientific Research Applications

5-Methylspiro[indoline-3,4’-piperidine] has several scientific research applications:

Properties

IUPAC Name

5-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWECUYOWNPNWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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